molecular formula C14H12O4 B14399697 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-56-5

5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14399697
CAS No.: 89877-56-5
M. Wt: 244.24 g/mol
InChI Key: IWUVUCGZHFPCHH-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring, and various functional groups such as hydroxyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the formation of a naphthalene derivative, followed by the introduction of the furan ring through cyclization reactions. The hydroxyl, methoxy, and methyl groups can be introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A furan derivative with similar functional groups but a different core structure.

    Methoxymethylfurfural: Another furan derivative with methoxy and methyl groups.

Uniqueness

5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is unique due to its fused naphthalene-furan structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89877-56-5

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

5-hydroxy-4-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(15)12(8)13(11)17-2/h3-7,15H,1-2H3

InChI Key

IWUVUCGZHFPCHH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2OC)O)C(=O)O1

Origin of Product

United States

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